molecular formula C6H5Cu B1628337 Benzene;copper(1+) CAS No. 3220-49-3

Benzene;copper(1+)

Cat. No.: B1628337
CAS No.: 3220-49-3
M. Wt: 140.65 g/mol
InChI Key: MKHQMLKDCBPKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Benzene;copper(1+)" refers to a coordination complex where a copper(I) ion (Cu⁺) interacts with benzene (C₆H₆) as a ligand. Benzene's resonance-stabilized planar structure (bond length: 1.40 Å) facilitates π-electron donation to metal centers, enhancing complex stability . Copper(I) complexes with aromatic hydrocarbons are often studied for their catalytic and electronic properties, such as in oxidative coupling reactions (e.g., C–H activation) .

Properties

CAS No.

3220-49-3

Molecular Formula

C6H5Cu

Molecular Weight

140.65 g/mol

IUPAC Name

benzene;copper(1+)

InChI

InChI=1S/C6H5.Cu/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1

InChI Key

MKHQMLKDCBPKBC-UHFFFAOYSA-N

SMILES

C1=CC=[C-]C=C1.[Cu+]

Canonical SMILES

C1=CC=[C-]C=C1.[Cu+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Benzene;copper(1+) and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Stability (ΔH, kcal/mol) Key Interactions
Benzene;copper(1+) - C₆H₆·Cu⁺ ~139.65 High (resonance-stabilized) π-donation, charge resonance
Toluene;copper(1+) - C₇H₈·Cu⁺ ~153.71 Moderate (methyl disrupts resonance) σ/π-interactions
Ethylbenzene;copper(1+) 100-41-4 C₈H₁₀·Cu⁺ ~167.76 Low (steric hindrance) Weak π-interactions
Xylene;copper(1+) 1330-20-7 C₈H₁₀·Cu⁺ ~167.76 Moderate (substituent position) Charge resonance
  • Benzene;copper(1+) exhibits exceptional stability due to benzene's delocalized π-electrons, which form strong charge resonance (CR) interactions with Cu⁺. This is evidenced by studies on benzene-toluene clusters, where charge distribution spans multiple aromatic molecules .
  • Toluene;copper(1+) shows reduced stability compared to benzene analogs due to methyl group electron-donating effects, which disrupt π-conjugation and alter charge localization .
  • Ethylbenzene;copper(1+) and xylene;copper(1+) face steric and electronic challenges, respectively. Ethyl groups hinder coordination, while xylene isomers (ortho, meta, para) exhibit variable charge distribution patterns .

Thermodynamic and Kinetic Behavior

  • Hydrogenation Stability : Benzene's thermodynamic stability (36 kcal/mol above expected) translates to robust Cu⁺ complexes. Toluene and xylene complexes are less stable, as substituents reduce resonance stabilization.
  • Catalytic Activity : Copper(I)-benzene systems are pivotal in cross-coupling reactions (e.g., C–H activation), outperforming ethylbenzene analogs due to stronger π-backbonding .

Charge Distribution Studies

  • In benzene-toluene clusters (e.g., B₁T₂⁺), charge resonance disperses Cu⁺'s positive charge across multiple aromatic rings, mimicking behavior in pure benzene complexes .
  • Substituted aromatics like 1,2-dimethoxybenzene (CAS 91-16-7) show altered charge distribution due to electron-rich substituents, reducing Cu⁺ coordination efficiency .

Environmental and Health Implications

  • Benzene itself is a known carcinogen (IARC Group 1), but Cu⁺ complexes may mitigate volatility and exposure risks . Substituted analogs (e.g., ethylbenzene) have lower carcinogenicity but higher environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.